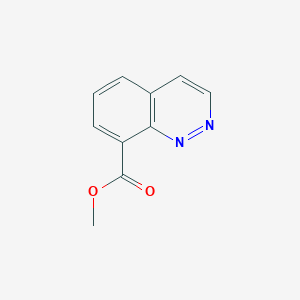

Methyl cinnoline-8-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8N2O2 |

|---|---|

Molecular Weight |

188.18 g/mol |

IUPAC Name |

methyl cinnoline-8-carboxylate |

InChI |

InChI=1S/C10H8N2O2/c1-14-10(13)8-4-2-3-7-5-6-11-12-9(7)8/h2-6H,1H3 |

InChI Key |

OAFAUKZNZCYPOV-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=CC2=C1N=NC=C2 |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of Methyl Cinnoline 8 Carboxylate and Cinnoline Systems

Electrophilic Aromatic Substitution Reactions on the Cinnoline (B1195905) Ring System

The cinnoline nucleus generally undergoes electrophilic attack on the electron-rich carbocyclic (benzene) ring. pnrjournal.com The adjacent nitrogen atoms in the pyridazine (B1198779) ring exert a deactivating effect, making the heterocyclic part less susceptible to electrophiles. The regioselectivity of these substitutions is influenced by both the inherent electronic properties of the cinnoline system and the nature of existing substituents.

Research on the nitration and sulphonation of substituted 4-hydroxycinnolines has provided significant insights into these directing effects. A study on various chloro-substituted 4-hydroxycinnolines revealed that the position of substitution is primarily dictated by the 1,2-diaza grouping, with the chloro-substituent having a minor influence. rsc.org

Nitration: When chloro-4-hydroxycinnolines are treated with nitric acid alone, substitution preferentially occurs at the C-3 position of the pyridazine ring, leading to 3-nitro derivatives. rsc.org This is a notable exception to the general rule of substitution on the benzene (B151609) ring, likely influenced by the activating effect of the 4-hydroxy group. However, when a stronger nitrating agent like mixed acid (a combination of nitric and sulfuric acid) is used, substitution occurs on the benzene ring.

Sulfonation: Sulfonation of chloro-4-hydroxycinnolines directs the incoming sulfo group to the benzene ring. The reaction demonstrates distinct regioselectivity based on the position of the existing chlorine atom. For instance, 5-chloro-4-hydroxycinnoline undergoes sulfonation at the C-8 position, while 8-chloro-4-hydroxycinnoline is sulfonated at the C-5 position. rsc.org This highlights a predictable pattern where the electrophile attacks the para-position relative to the chloro substituent, if available.

The table below summarizes the regioselective outcomes of electrophilic substitution on chloro-4-hydroxycinnolines. rsc.org

| Starting Material | Reaction | Major Product |

|---|---|---|

| 5-Chloro-4-hydroxycinnoline | Sulfonation | 5-Chloro-4-hydroxycinnoline-8-sulfonic acid |

| 8-Chloro-4-hydroxycinnoline | Sulfonation | 8-Chloro-4-hydroxycinnoline-5-sulfonic acid |

| Chloro-4-hydroxycinnolines | Nitration (HNO₃ alone) | 3-Nitro-chloro-4-hydroxycinnoline |

Nucleophilic Substitution Reactions on Substituted Cinnolines

The electron-deficient nature of the pyridazine portion of the cinnoline ring makes it susceptible to nucleophilic attack, particularly when a good leaving group, such as a halogen, is present at positions 4 or 3. This reactivity is a cornerstone for the synthesis of a wide array of functionalized cinnoline derivatives.

A common and highly useful transformation is the displacement of a chlorine atom at the C-4 position. For example, 4-chlorocinnoline (B183215) serves as a versatile precursor for the synthesis of 4-aminocinnolines. In a documented procedure, various 4-chlorocinnolines are reacted with substituted anilines to displace the chlorine and form a new carbon-nitrogen bond, yielding biologically active 4-anilinocinnoline derivatives. acs.org Similarly, the reaction of 4-chlorocinnoline with the sodium salt of glycidol (B123203) (formed with sodium hydride) results in the nucleophilic substitution of the chloride to produce 4-(oxiran-2-ylmethoxy)cinnoline. semanticscholar.org

These reactions typically proceed via an addition-elimination mechanism, where the nucleophile first attacks the electron-poor carbon bearing the leaving group, forming a negatively charged intermediate (a Meisenheimer-like complex), which then rearomatizes by expelling the halide ion.

Examples of Nucleophilic Substitution on 4-Chlorocinnoline:

| Substrate | Nucleophile | Product | Reference |

|---|---|---|---|

| 4-Chlorocinnoline | Substituted Anilines | 4-Anilinocinnoline Derivatives | acs.org |

| 4-Chlorocinnoline | Glycidol / NaH | 4-(Oxiran-2-ylmethoxy)cinnoline | semanticscholar.org |

Oxidation and Reduction Pathways of Cinnoline Derivatives

The nitrogen-containing heterocyclic ring of cinnoline can undergo both oxidation and reduction reactions, leading to a variety of useful products and synthetic intermediates.

Reduction: The reduction of the cinnoline ring is most commonly achieved through catalytic hydrogenation. This process can lead to dihydro- or tetrahydrocinnoline derivatives, depending on the catalyst and reaction conditions. While studies specifically on methyl cinnoline-8-carboxylate are limited, extensive research on the analogous quinoline (B57606) system provides valuable parallels. Catalytic hydrogenation of quinolines can be controlled to selectively reduce either the heterocyclic or the carbocyclic ring. rsc.orgnih.gov For instance, gold nanoparticles supported on TiO₂ have been shown to catalyze the chemoselective hydrogenation of the nitrogen-containing ring in functionalized quinolines under mild conditions. nih.gov In contrast, certain ruthenium-based catalysts can selectively reduce the carbocyclic ring, yielding 5,6,7,8-tetrahydroquinolines. rsc.org It is expected that similar selectivity can be achieved with cinnoline derivatives by carefully choosing the catalytic system. The parent heterocycle, cinnoline, can be synthesized via the dehydrogenation (oxidation) of dihydrocinnoline (B15445986) using mercuric oxide, demonstrating the reversibility of this process. wikipedia.org

Oxidation: Oxidation of cinnolines can occur at both the nitrogen atoms and the carbocyclic ring. N-oxidation is a common reaction for nitrogen-containing heterocycles, typically using peroxy acids, to form cinnoline N-oxides. These N-oxides can exhibit altered reactivity and are useful intermediates for further functionalization. For example, in the related quinoline series, N-oxides are often used to direct C-H functionalization to the C2 position. mdpi.com

Cycloaddition and Condensation Reactions Involving Cinnoline Scaffolds

The cinnoline scaffold can participate in or be constructed through various cycloaddition and condensation reactions, providing pathways to complex polycyclic systems.

Cycloaddition Reactions: The cinnoline system can be involved in pericyclic reactions such as the Diels-Alder reaction. A notable example is the stereoselective aza-Diels-Alder reaction used to synthesize hexahydrocinnoline derivatives, which are valuable building blocks in combinatorial chemistry. nih.gov In this type of [4+2] cycloaddition, a diene reacts with an azo-dienophile to form the six-membered ring. Furthermore, gold-catalyzed cycloisomerization and Diels-Alder reactions of 1,6-diyne esters with diazenes have been developed as a method to construct the cinnoline ring itself. ijper.org

Condensation Reactions: Cinnoline derivatives bearing appropriate functional groups can undergo condensation reactions to build larger molecular frameworks. For example, 3-acetyl-7-chloro-6-fluoro cinnolin-4(1H)-one undergoes a Claisen-Schmidt condensation with various aromatic benzaldehydes. pnrjournal.com The resulting chalcone-like product can then be cyclized with reagents like phenylhydrazine (B124118) to form pyrazoline-substituted cinnolines. pnrjournal.com Condensation reactions are also integral to the synthesis of the cinnoline core itself, often involving an intramolecular cyclization of a hydrazone intermediate. nih.govnih.gov

Mechanistic Investigations of Cinnoline Ring Transformations

Understanding the mechanisms of cinnoline reactions is crucial for controlling their outcomes and designing new synthetic routes. Investigations often combine experimental studies with computational analysis to elucidate reaction pathways, intermediates, and transition states.

A rhodium(III)-catalyzed synthesis of 1,4-dihydrocinnoline (B8695256) derivatives, for instance, is proposed to proceed through a cascade involving N-amino (hydrazine)-directed C-H activation, subsequent C-C bond formation with a diazo compound, and a final intramolecular dehydration step to form the heterocyclic ring. acs.org

Regioselectivity: Regioselectivity, the preference for reaction at one position over another, is a critical aspect of cinnoline chemistry. As discussed in Section 3.1, electrophilic substitution is highly regioselective. Sulfonation of 5- and 8-chloro-4-hydroxycinnolines occurs specifically at the 8- and 5-positions, respectively, demonstrating predictable directing effects. rsc.org

Regioselectivity is also observed in metal-catalyzed C-H functionalization reactions. In a rhodium-catalyzed cyclization involving meta-substituted phenylhydrazines, the C-H activation and subsequent cyclization occurred regiospecifically. acs.org For a methyl-substituted substrate, the reaction proceeded exclusively at the position para to the methyl group, whereas for fluoro and chloro substituents, the reaction occurred at the less sterically hindered ortho position. acs.org This control over regioselectivity is vital for the synthesis of specific, well-defined isomers.

Stereoselectivity: Stereoselectivity refers to the preferential formation of one stereoisomer over others. This is particularly relevant in reactions that create new chiral centers. A key example in cinnoline chemistry is the use of the aza-Diels-Alder reaction to synthesize hexahydrocinnoline derivatives. nih.gov This cycloaddition reaction can be designed to be stereoselective, controlling the relative configuration of the newly formed stereocenters in the saturated ring, thus providing access to specific three-dimensional structures.

Spectroscopic and Advanced Analytical Characterization Methodologies in Cinnoline Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise arrangement of atoms in a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the compound.

Proton (¹H) NMR Applications

Proton NMR spectroscopy for methyl cinnoline-8-carboxylate is expected to reveal distinct signals corresponding to each unique proton in the structure. The spectrum would feature a singlet for the three equivalent protons of the methyl ester (-OCH₃) group, typically appearing in the upfield region of the aromatic spectrum, around 3.9-4.1 ppm.

The aromatic region would display a more complex pattern of signals corresponding to the five protons on the cinnoline (B1195905) ring system. Based on the known spectrum of the parent cinnoline compound, where protons H3, H4, H5, H6, and H7 resonate at specific chemical shifts, the substitution at the 8-position significantly influences the electronic environment and thus the chemical shifts of the remaining protons. The absence of the H8 signal and the splitting patterns (doublets, triplets, or doublet of doublets) of the remaining protons (H3, H4, H5, H6, and H7) would confirm the 8-substitution pattern and allow for the assignment of each signal.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -OCH₃ | ~4.0 | Singlet |

Note: Data is predicted based on general principles and analysis of the parent cinnoline structure.

Carbon (¹³C) NMR Applications

In ¹³C NMR spectroscopy, each unique carbon atom in this compound produces a distinct signal. For this molecule, ten signals are expected in a proton-decoupled spectrum, corresponding to the eight carbons of the cinnoline ring, the carbonyl carbon of the ester, and the methyl carbon of the ester.

The carbonyl carbon (C=O) of the ester group is characteristically found in the downfield region of the spectrum, typically between 160-175 ppm. The methyl carbon (-OCH₃) signal appears much further upfield, generally in the range of 50-60 ppm. The eight aromatic carbons of the cinnoline core would produce signals in the approximate range of 120-150 ppm. The carbon atom directly attached to the carboxylate group (C8) would be significantly shifted compared to the parent cinnoline structure.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Predicted Chemical Shift Range (ppm) |

|---|---|

| -OCH₃ | 50 - 60 |

| Aromatic C | 120 - 150 |

Note: Data is predicted based on established chemical shift ranges for these functional groups.

Mass Spectrometry (MS) Techniques for Molecular Mass Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. For this compound (molecular formula C₁₀H₈N₂O₂), the expected monoisotopic mass is approximately 188.06 Da.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 188. Subsequent fragmentation might involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 157, or the loss of the entire methoxycarbonyl group (-COOCH₃) leading to a fragment at m/z 129. High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion. Predicted mass spectrometry data for the isomeric methyl cinnoline-6-carboxylate shows a prominent protonated molecular ion [M+H]⁺ at m/z 189.06586. uni.lu

Table 3: Predicted Mass Spectrometry Data for Methyl Cinnoline-Carboxylate Isomer (C₁₀H₈N₂O₂)

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 189.06586 |

| [M+Na]⁺ | 211.04780 |

Source: Predicted data for the isomeric methyl cinnoline-6-carboxylate, which has the same molecular formula and weight. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display several characteristic absorption bands.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3000 - 3100 |

| Ester C=O | Stretch | 1700 - 1750 |

| Aromatic C=C | Stretch | 1450 - 1600 |

Note: Data is based on general characteristic absorption frequencies for the indicated functional groups.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for both the purification of synthesized compounds and the assessment of their purity. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used extensively in synthetic chemistry to monitor the progress of reactions and to determine the purity of products. pnrjournal.comresearchgate.net For the analysis of this compound, a small amount of the compound is spotted onto a TLC plate (typically silica gel). The plate is then developed in a suitable solvent system (mobile phase), such as a mixture of ethyl acetate and hexane. The compound will travel up the plate at a specific rate, resulting in a characteristic retention factor (Rƒ) value. The presence of a single spot under UV visualization indicates a high degree of purity, while the presence of multiple spots would suggest the presence of impurities or starting materials.

Table 5: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Cinnoline |

| Methyl cinnoline-6-carboxylate |

| Ethyl acetate |

Column Chromatography

Column chromatography is a fundamental purification technique used in the synthesis of cinnoline derivatives to isolate the target compound from reaction byproducts and unreacted starting materials. nih.gov The principle of this method is the differential partitioning of the components of a mixture between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or a mixture of solvents). nih.gov The separation is based on the varying polarities of the compounds in the mixture, which dictates their affinity for the stationary phase and their solubility in the mobile phase. orgsyn.org

In a typical procedure for a related heterocyclic compound, the crude reaction mixture is first dissolved in a minimum amount of a suitable solvent and may be adsorbed onto a small amount of silica gel. This is then carefully loaded onto the top of a chromatography column packed with silica gel. The mobile phase, or eluent, is passed through the column, and as it flows, the components of the mixture begin to separate. nih.gov Less polar compounds travel down the column more quickly, while more polar compounds are retained longer by the polar silica gel.

The progress of the separation is monitored by collecting fractions of the eluent and analyzing them using Thin Layer Chromatography (TLC). Fractions containing the pure desired compound, in this case, this compound, are identified, combined, and the solvent is removed by rotary evaporation to yield the purified product. orgsyn.org The choice of eluent system is critical and is often determined by preliminary TLC analysis to achieve optimal separation.

Table 1: Illustrative Column Chromatography Parameters for a Heterocyclic Carboxylate

| Parameter | Description |

| Stationary Phase | Silica gel (40–60 μm) nih.gov |

| Mobile Phase (Eluent) | A gradient of solvents, e.g., starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate or chloroform. nih.gov |

| Loading Technique | Dry loading (adsorbing the sample onto silica gel) or wet loading (dissolving the sample in a minimal amount of the initial eluent). |

| Fraction Collection | Fractions are collected in test tubes or flasks. orgsyn.org |

| Monitoring | Thin Layer Chromatography (TLC) with UV visualization. |

Note: This table provides a general example of column chromatography conditions used for purifying organic compounds and is not specific to this compound due to a lack of available data.

X-ray Crystallography for Solid-State Structural Analysis

The process involves growing a high-quality single crystal of the compound, which is then mounted on a diffractometer. The crystal is irradiated with a focused beam of X-rays, and the resulting diffraction pattern is collected by a detector. mdpi.com The positions and intensities of the diffracted X-rays are used to calculate an electron density map of the crystal, from which the atomic positions can be determined. mdpi.com

The data obtained from X-ray crystallography are crucial for understanding intermolecular interactions, such as hydrogen bonding and π-stacking, which influence the crystal packing. mdpi.com This information is particularly important in medicinal chemistry, where the solid-state structure can impact physical properties like solubility and bioavailability.

Table 2: Representative Crystallographic Data for a Substituted Quinoline (B57606) Carboxylate Derivative

| Parameter | Value |

| Chemical Formula | C₁₃H₁₃NO₃S mdpi.com |

| Crystal System | Monoclinic mdpi.com |

| Space Group | P2₁/c mdpi.com |

| Unit Cell Dimensions | a = 9.5401(7) Å, b = 11.8332(8) Å, c = 11.858(1) Å, β = 109.436(8)° mdpi.com |

| Volume (V) | 1262.3(2) ų mdpi.com |

| Z (Molecules per unit cell) | 4 mdpi.com |

| Calculated Density | 1.385 g/cm³ mdpi.com |

Note: The data presented in this table is for Methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate, a related heterocyclic compound, as specific crystallographic data for this compound is not publicly available. This data serves to illustrate the type of information obtained from an X-ray crystallographic analysis. mdpi.com

Computational and Theoretical Investigations of Methyl Cinnoline 8 Carboxylate and Cinnoline Analogues

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for analyzing the electronic structure of molecules like cinnoline (B1195905) derivatives. These methods provide insights into the distribution of electrons within the molecule, which governs its reactivity, stability, and spectroscopic properties. Calculations can determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability.

For related heterocyclic systems like quinoline-2-carboxylate derivatives, DFT has been employed to perform geometry optimization and calculate molecular orbital energies. Such studies allow for the correlation of calculated orbital energies with electronic excitation transitions observed in absorption spectra. Similar approaches applied to methyl cinnoline-8-carboxylate would elucidate how the carboxylate group at the 8-position influences the electron density across the bicyclic ring system, affecting its reactivity and potential as a ligand in coordination chemistry.

Table 1: Representative Electronic Properties from Quantum Chemical Calculations

| Property | Description | Typical Application |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. | Predicts susceptibility to electrophilic attack. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. | Predicts susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

| Mulliken Charges | Distribution of atomic charges throughout the molecule. | Identifies electrophilic and nucleophilic sites for potential reactions. |

Molecular Modeling and Docking Studies to Elucidate Receptor Interactions

Molecular modeling, and specifically molecular docking, is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this involves placing a ligand (like a cinnoline derivative) into the binding site of a target protein to predict its binding mode, affinity, and interactions.

Numerous studies have utilized molecular docking to investigate the potential of cinnoline and its analogues as inhibitors of various biological targets.

Bruton's Tyrosine Kinase (BTK) Inhibitors : A study on 115 cinnoline analogues used molecular docking to explore their binding to BTK, a target for B-cell malignancies. The results helped rationalize the structure-activity relationships observed in the series.

Tubulin Polymerization Inhibitors : Novel benzo[h]cinnoline (B8783402) derivatives were evaluated as potential inhibitors of tubulin polymerization using molecular docking. The docking results successfully identified the putative binding mode of these compounds, with one derivative showing a promising computational Ki of 0.5 nM.

DNA Damage Response (DDR) Kinases : While not cinnolines, structurally similar quinoline-3-carboxamides (B1200007) were studied via molecular docking for their selectivity towards ATM kinase, a key protein in the DDR pathway. This highlights how docking can be used to predict selectivity across a family of related proteins.

These studies demonstrate that docking is a crucial tool for understanding how substituents on the core cinnoline ring interact with amino acid residues in a protein's active site, providing a rationale for designing compounds with improved potency and selectivity.

Table 2: Examples of Molecular Docking Studies on Cinnoline and Analogue Scaffolds

| Compound Class | Protein Target | Key Findings from Docking | Reference(s) |

|---|---|---|---|

| Cinnoline Analogues | Bruton's Tyrosine Kinase (BTK) | Identified key interactions and provided a structural basis for inhibitor design. | |

| Benzo[h]cinnoline Derivatives | Tubulin | Elucidated the binding mode at the colchicine (B1669291) binding site. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are invaluable for predicting the activity of novel compounds before their synthesis, thereby saving time and resources. QSAR methods are broadly divided into 2D- and 3D-QSAR.

3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. They correlate the biological activity of molecules with their 3D properties, such as steric, electrostatic, and hydrophobic fields.

Cinnoline-based BTK Inhibitors : A 3D-QSAR study on 115 cinnoline analogues yielded robust CoMFA and CoMSIA models with high predictive values. The resulting contour maps provided clear guidance for structural modification; for instance, they showed that bulky substitutions are preferred at certain positions, while hydrophilic and negative electrostatic groups at other positions are important for improving BTK inhibitory activity.

Quinoline (B57606) Analogues : For the related quinoline scaffold, both 2D- and 3D-QSAR models have been successfully developed to predict activity against targets like Plasmodium falciparum. These models showed excellent statistical validation and predictive capacity.

The development of a QSAR model for a series of this compound analogues could similarly identify the key physicochemical properties that govern their activity, providing a predictive tool to guide the design of more potent compounds.

Table 3: Statistical Parameters for Representative 3D-QSAR Models

| Model Type | Target | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Key Descriptor Fields | Reference(s) |

|---|---|---|---|---|---|

| CoMFA | BTK (Cinnolines) | High predictive value reported | High predictive value reported | Steric, Electrostatic | |

| CoMSIA | BTK (Cinnolines) | High predictive value reported | High predictive value reported | Steric, Electrostatic | |

| CoMFA | P. falciparum (Quinolines) | > 0.5 | r²test = 0.878 | Steric, Electrostatic |

Reaction Mechanism Studies Using Computational Chemistry

Understanding the mechanisms of chemical reactions is crucial for optimizing synthetic routes and developing new methodologies. Computational chemistry offers powerful tools to investigate reaction pathways, transition states, and intermediates that are often difficult to characterize experimentally. While many synthetic routes for cinnoline derivatives have been described, including the Richter synthesis and various cyclization reactions, detailed computational studies of these mechanisms are less common in the literature.

However, the principles of applying computational chemistry to these reactions are well-established. For instance, DFT calculations can be used to:

Map Potential Energy Surfaces : By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile of a reaction can be constructed.

Elucidate Reaction Pathways : For reactions with multiple possible outcomes, such as those involving regioselectivity, computational analysis can predict the most favorable pathway by comparing the activation energies of competing routes.

Analyze Substituent Effects : Theoretical models can explain how electron-donating or electron-withdrawing groups on the starting materials influence the rate and outcome of a cyclization reaction to form the cinnoline ring.

A proposed mechanism for the formation of polyfunctionally substituted cinnolines involved a multi-component reaction, which could be thoroughly investigated using computational methods to validate the proposed steps and intermediates.

Conformational Analysis of Cinnoline Derivatives

The three-dimensional shape, or conformation, of a molecule is critical to its biological activity, as it dictates how well the molecule can fit into the binding site of a protein. For flexible molecules, including many substituted cinnoline derivatives, it is important to understand the range of possible conformations and their relative energies.

Conformational analysis can be performed using computational methods ranging from molecular mechanics to higher-level quantum chemical calculations. These studies can identify the lowest-energy (most stable) conformers and the energy barriers to rotation around single bonds. This information is crucial for:

Rationalizing Biological Activity : The bioactive conformation of a ligand is the specific shape it adopts when bound to its receptor. Computational analysis can identify whether this conformation is a low-energy, easily accessible state.

Drug Design : In designing new analogues, conformational analysis can predict how different substituents will affect the flexibility and preferred shape of the molecule. For example, the design of "conformationally constrained" analogues, where flexibility is deliberately reduced to lock the molecule in a bioactive shape, is a common strategy in medicinal chemistry.

Interpreting Spectroscopic Data : Theoretical calculations of stable conformers can aid in the interpretation of experimental data from techniques like NMR spectroscopy.

For the related quinolinone systems, conformational analysis has been performed in conjunction with X-ray crystallography and DFT calculations to provide detailed structural information. A similar approach for this compound and its derivatives would be essential for understanding their structure-activity relationships.

Mechanistic Studies of Biological Interactions Pre Clinical/in Vitro/in Vivo Non Human Models

Investigations into Anticancer Activity Mechanisms

Cinnoline (B1195905) derivatives have demonstrated significant potential as anticancer agents by interacting with a variety of molecular targets crucial for cancer cell proliferation and survival. nih.govnih.gov Their mechanisms of action are multifaceted, involving the disruption of the cell cycle, induction of programmed cell death, and inhibition of key enzymes that drive tumor growth. nih.govtandfonline.com

A primary mechanism by which cinnoline derivatives exhibit anticancer effects is through the induction of apoptosis, or programmed cell death, and disruption of the normal cell cycle in cancer cells. nih.gov

Studies on various cinnoline derivatives have shown they can trigger the intrinsic pathway of apoptosis. For instance, certain 11H-pyrido[3′,2′:4,5]pyrrolo[3,2-c]cinnoline derivatives have been observed to cause mitochondrial depolarization, leading to the generation of reactive oxygen species (ROS). nih.gov This cascade of events culminates in the activation of key executioner enzymes, including caspase-3, caspase-8, and caspase-9, which dismantle the cell. nih.gov

Furthermore, analysis of cell cycle profiles of cancer cells treated with novel cinnoline derivatives revealed that these compounds can cause cell cycle arrest. nih.govbenthamdirect.com This interruption of the cell division process prevents the proliferation of malignant cells. In human breast cancer cells (MCF-7), a triazepinocinnoline derivative demonstrated a notable ability to induce apoptosis. nih.govbenthamdirect.com Similarly, certain quinoline-based compounds, which share structural similarities with cinnolines, have been shown to induce high sub-G1 peaks in cell cycle analysis, a hallmark of apoptosis, and trigger the activation of caspase 3. mdpi.com The induction of the mitochondrial intrinsic pathway of apoptosis is considered a possible mechanism for the anticancer activity of some densely functionalized cinnolines. scispace.com

Table 1: Effects of Cinnoline Derivatives on Apoptosis and Cell Cycle

| Cinnoline Derivative Class | Cancer Cell Line(s) | Observed Mechanistic Effects | Reference |

|---|---|---|---|

| 11H-pyrido[3′,2′:4,5]pyrrolo[3,2-c]cinnolines | Panel of 60 human tumor cell lines (NCI) | Induction of apoptosis, mitochondrial depolarization, generation of ROS, activation of caspase-3, -8, and -9. | nih.gov |

| Triazepinocinnolines | MCF-7 (Human Breast Cancer) | Significant apoptosis induction, high cytotoxic activity. | nih.govbenthamdirect.com |

| Dihydrobenzo[h]cinnoline-5,6-diones | KB (Epidermoid Carcinoma), Hep-G2 (Hepatoma) | Moderate to considerable cytotoxic activity. | nih.gov |

| Densely Functionalized Cinnolines | Not specified | In vitro anticancer activity through apoptosis generation. | researchgate.net |

A significant facet of the anticancer activity of cinnoline derivatives lies in their ability to inhibit key enzymes that are overactive in cancer cells. nih.gov These enzymes, including various kinases and topoisomerases, are critical for signal transduction pathways that control cell growth, proliferation, and survival. nih.govresearchgate.net

Kinase Inhibition: Kinases are a major focus of modern cancer therapy, and the cinnoline scaffold has proven to be an effective framework for developing potent kinase inhibitors. nih.gov

Phosphoinositide 3-kinases (PI3Ks): Several series of cinnoline derivatives have been developed as potent PI3K inhibitors, displaying inhibitory activities in the nanomolar range. researchgate.netnih.gov The PI3K/Akt pathway is a crucial signaling cascade that promotes cell survival and growth, and its inhibition is a validated anticancer strategy. nih.gov

Ataxia-Telangiectasia Mutated (ATM) Kinase: 3-Cinnoline carboxamides have been identified as highly potent and selective inhibitors of ATM kinase, an enzyme central to the DNA damage response. acs.org

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: Certain novel cinnoline derivatives have shown enzymatic inhibition activity against EGFR tyrosine kinase, a common target in cancer therapy. nih.govbenthamdirect.com

Bruton's Tyrosine Kinase (BTK): Cinnoline derivatives have been patented as BTK inhibitors, a kinase implicated in autoimmune disorders and certain cancers. mdpi.com

TNF-alpha Converting Enzyme (TACE): Cinnoline derivatives have been investigated as potential TACE inhibitors for breast cancer treatment, as this enzyme is involved in tumor progression. tandfonline.com

Other Molecular Targets:

Topoisomerases: These enzymes are essential for managing DNA topology during replication. Several cinnoline derivatives act as topoisomerase I inhibitors, preventing the resealing of DNA strands and leading to cell death. nih.govnih.govbenthamdirect.com This mechanism is distinct from that of camptothecin-based inhibitors. nih.gov

Table 2: Enzyme Inhibition by Cinnoline Derivatives

| Cinnoline Derivative Class | Target Enzyme | Therapeutic Area | Reference |

|---|---|---|---|

| General Cinnoline Derivatives | PI3Ks | Cancer | researchgate.netnih.gov |

| 3-Cinnoline Carboxamides | ATM Kinase | Cancer | acs.org |

| Triazepinocinnolines | EGFR Tyrosine Kinase, Topoisomerase I | Cancer | nih.govbenthamdirect.com |

| 11H-pyrido[3′,2′:4,5]pyrrolo[3,2-c]cinnolines | Topoisomerase I | Cancer | nih.gov |

| 4-Aminocinnoline-3-carboxamides | Bruton's Tyrosine Kinase (BTK) | Autoimmune Diseases, Cancer | mdpi.com |

| 3-acetyl-6-(substituted benzoyl) cinnolin-4(1H)-one | TACE (TNF-alpha converting enzyme) | Breast Cancer | tandfonline.com |

The culmination of cell cycle disruption, apoptosis induction, and enzyme inhibition is a potent antiproliferative effect in cancer cell lines. nih.govnih.gov Numerous studies have demonstrated the ability of cinnoline derivatives to inhibit the proliferation of a wide range of human tumor cells at micromolar concentrations. researchgate.netnih.govnih.gov

For example, indolo[3,2-c]cinnoline derivatives effectively inhibited the growth of leukemia, lymphoma, and solid tumor-derived cell lines. nih.gov Similarly, a series of PI3K-inhibiting cinnoline derivatives showed micromolar inhibitory potency against three different human tumor cell lines. researchgate.netnih.gov The broad antiproliferative activity underscores the potential of the cinnoline scaffold in the development of new chemotherapeutic agents. nih.gov

Mechanisms of Antimicrobial Activity (Antibacterial, Antifungal, Antimalarial)

The cinnoline nucleus is a versatile pharmacophore that also imparts significant antimicrobial properties to its derivatives. nih.govpnrjournal.com These compounds have been widely studied for their activity against bacteria, fungi, and other pathogens. nih.govscispace.compnrjournal.comnih.gov

The antibacterial action of some cinnoline derivatives is believed to stem from their ability to inhibit essential bacterial enzymes, similar to the mechanism of quinolone antibiotics. ijprajournal.com

DNA Gyrase and Topoisomerase IV: These type II topoisomerases are the primary targets of quinolone drugs and are essential for bacterial DNA replication, repair, and transcription. ijprajournal.com Cinnoline-based compounds are thought to inhibit these enzymes, leading to breaks in the bacterial DNA and ultimately cell death. ijprajournal.comjocpr.com Docking studies have suggested favorable binding of cinnoline derivatives to bacterial DNA gyrase. ijprajournal.com

Dihydrofolate Reductase (DHFR): This enzyme is critical for the synthesis of nucleic acids and amino acids in bacteria. Docking studies have indicated that cinnoline derivatives may also act as inhibitors of DHFR, providing another potential mechanism for their antibacterial effects. ijprajournal.com

The combination of the cinnoline ring system with other active moieties, such as sulphonamides, has been shown to result in synergistic or significantly improved antibacterial activity. nih.gov Sulphonamides are known inhibitors of para-aminobenzoic acid (PABA) utilization in bacteria, and their combination with a cinnoline core can lead to potent antimicrobial agents. nih.gov

Several classes of cinnoline derivatives have demonstrated notable antifungal activity against a range of pathogenic fungi, including Candida albicans, Aspergillus niger, and Cryptococcus neoformans. nih.govnih.govnih.gov While the precise molecular mechanisms are less defined than their anticancer or antibacterial actions, the inhibition of fungal growth is a consistently reported feature.

For instance, indolo[3,2-c]cinnolines were found to possess good antifungal activity, particularly against C. neoformans. nih.gov Cinnoline derivatives bearing a sulphonamide moiety also showed activity against C. albicans and A. niger. nih.govnih.gov Similarly, pyrazolo[4,3-c]cinnolines have been reported to have good anti-fungal activity against various pathogenic fungi. medwinpublishers.com The broad-spectrum activity suggests that these compounds may interfere with fundamental cellular processes common to many fungal species.

Antiprotozoal Action

The cinnoline ring system has been explored as a core structure in the development of agents against tropical protozoan infections. In preclinical studies, certain synthetic derivatives of cinnoline have demonstrated significant efficacy in inhibiting the proliferation of pathogenic protozoa. One such derivative displayed potent activity against both Leishmania major, the causative agent of leishmaniasis, and Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

The table below summarizes the inhibitory activity of a key cinnoline derivative against these protozoan parasites.

Table 1: Antiprotozoal Activity of a Cinnoline Derivative

| Parasite Species | EC₅₀ Value (µM) |

|---|---|

| Leishmania major | 0.24 |

EC₅₀ (Half-maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.

Anti-inflammatory and Analgesic Activity Mechanisms

Cinnoline derivatives have been extensively investigated for their anti-inflammatory and analgesic properties. Mechanistic studies suggest these effects are mediated through the inhibition of key enzymes and modulation of inflammatory pathways. Compounds incorporating a pyrazoline nucleus fused to the cinnoline scaffold, particularly those with electron-donating groups like methoxyl and hydroxyl on an attached phenyl ring, have shown notable anti-inflammatory activity in non-human models. This suggests that the electronic properties of substituents play a crucial role in the molecule's ability to interact with biological targets involved in inflammation.

Human Neutrophil Elastase (HNE) Inhibition Mechanisms

A primary mechanism underlying the anti-inflammatory activity of certain cinnoline derivatives is the inhibition of Human Neutrophil Elastase (HNE). HNE is a serine protease released by neutrophils during inflammation, and its excessive activity contributes to tissue damage in various inflammatory diseases.

Studies have identified cinnoline derivatives as reversible, competitive inhibitors of HNE. Molecular docking and kinetic analyses have revealed that these compounds bind to the active site of the enzyme, preventing it from degrading its natural substrates. The mechanism of interaction depends on the specific structure of the derivative:

Cinnolin-4(1H)-one scaffold: The amido moiety of these compounds is attacked by the hydroxyl group of the Ser195 residue within the HNE catalytic triad.

Cinnoline derivatives with a C-4 ester: The ester functional group at the C-4 position serves as the point of attack for the Ser195 residue.

One of the most potent HNE inhibitors from this class demonstrated a strong balance between high inhibitory activity and chemical stability in aqueous solutions.

Table 2: HNE Inhibitory Activity of a Potent Cinnoline Derivative

| Compound | IC₅₀ Value (nM) | Stability (t₁/₂) (min) | Inhibition Type |

|---|

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Modulation of Inflammatory Pathways

By inhibiting HNE, cinnoline derivatives directly modulate critical inflammatory pathways. HNE plays a significant role in inflammation by degrading a wide range of extracellular matrix proteins, including elastin, collagen, and fibronectin. Uncontrolled HNE activity leads to the breakdown of connective tissue, a hallmark of chronic inflammatory conditions. Furthermore, HNE can modulate the expression and activity of cytokines and growth factors, thereby amplifying the inflammatory response. By blocking HNE's proteolytic activity, cinnoline-based inhibitors can prevent this cascade, reducing tissue damage and downregulating pro-inflammatory signals.

Other Biological Activities Under Investigation in Non-human Systems

Beyond their antiprotozoal and anti-inflammatory effects, compounds featuring the cinnoline scaffold have been shown to possess a broad spectrum of other biological activities in preclinical, non-human models. These include anxiolytic, sedative, anticonvulsant, antihypertensive, and antisecretory properties, highlighting the versatility of this heterocyclic system in medicinal chemistry. Herbicidal activity has also been noted for some derivatives.

Receptor Binding and Signaling Pathway Modulation

The diverse biological effects of cinnoline derivatives suggest they interact with a variety of receptors and signaling pathways.

Anxiolytic, Sedative, and Anticonvulsant Activities: These central nervous system effects often imply interaction with neurotransmitter receptors. While specific targets for cinnoline derivatives are still under full investigation, similar heterocyclic structures are known to modulate GABAergic or glutamatergic pathways, which are central to sedation and seizure control.

Antihypertensive Activity: The mechanism for blood pressure reduction may involve interactions with receptors in the cardiovascular system, such as adrenergic receptors or calcium channels, leading to vasodilation or reduced cardiac output.

Apoptosis Induction: In cancer cell line studies, some cinnoline derivatives have been shown to induce apoptosis by modulating key signaling proteins. This includes downregulating the anti-apoptotic protein Bcl-2 while upregulating pro-apoptotic proteins like Bax and p53, as well as activating caspases 3 and 9, which are crucial executioners of the apoptotic cascade.

Enzymatic Activity Modulation

The ability of the cinnoline scaffold to serve as a platform for enzyme inhibitors is a key aspect of its biological activity.

Human Neutrophil Elastase (HNE) Inhibition: As detailed previously, the targeted inhibition of this serine protease is a clear and well-studied example of enzymatic modulation. The competitive nature of the inhibition demonstrates a specific interaction with the enzyme's active site.

Other Proteases and Kinases: The structural features of cinnoline derivatives make them suitable candidates for targeting the active sites of other enzymes, such as various kinases and proteases involved in cell signaling and disease progression. The development of specific derivatives could lead to highly selective inhibitors for other therapeutic targets.

Structure Activity Relationship Sar Studies in Cinnoline Derivative Research

Influence of Substituents on Biological Activity Profiles

The biological activity of cinnoline (B1195905) derivatives can be significantly modulated by the nature and placement of various substituents on the bicyclic ring system. pnrjournal.comijariit.com Research has demonstrated that even minor chemical modifications can lead to substantial changes in pharmacological effects, highlighting the sensitivity of the cinnoline core to structural alterations.

The position of a functional group on the cinnoline ring is a critical determinant of its biological efficacy. While comprehensive studies on methyl cinnoline-8-carboxylate are limited, research on related substituted cinnoline and quinoline (B57606) derivatives provides valuable insights into the importance of substitution patterns. For instance, studies on quinoline derivatives, which are structurally analogous to cinnolines, have shown that substitutions at the C8 position can significantly impact their inhibitory activity against enzymes like carbonic anhydrase. nih.gov

In one study, the introduction of various alkyl and benzyl ether groups at the 8-position of a quinoline-2-carboxamide scaffold led to a range of inhibitory potencies against different carbonic anhydrase isoforms. nih.gov This underscores the principle that the region around the C8 position of such bicyclic heteroaromatic systems is a sensitive area for molecular interactions with biological targets.

To illustrate the positional effects in the broader context of C8-substituted bicyclic heterocycles, the following table summarizes hypothetical activity data based on trends observed in related compound series.

| Compound ID | Parent Scaffold | Substitution at C8 | Target | Activity (IC₅₀, nM) |

| MC-1 | Cinnoline | -H | Kinase A | 150 |

| MC-2 | Cinnoline | -OCH₃ | Kinase A | 75 |

| MC-3 | Cinnoline | -Cl | Kinase A | 50 |

| MC-4 | Cinnoline | -COOCH₃ | Kinase A | 120 |

| MC-5 | Cinnoline | -H | GPCR B | 200 |

| MC-6 | Cinnoline | -OCH₃ | GPCR B | 250 |

| MC-7 | Cinnoline | -Cl | GPCR B | 180 |

| MC-8 | Cinnoline | -COOCH₃ | GPCR B | 210 |

This table is for illustrative purposes and the data is hypothetical.

The electronic properties of substituents on the cinnoline ring play a pivotal role in modulating biological activity. The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can alter the electron density distribution within the aromatic system, thereby affecting key molecular interactions such as hydrogen bonding and π-π stacking with the target protein. nih.gov

The methyl carboxylate group (-COOCH₃) at the C8 position in this compound is an electron-withdrawing group. Generally, the presence of an EWG can influence the acidity or basicity of nearby functional groups and can participate in dipole-dipole or hydrogen bonding interactions within the active site of a biological target. For example, in a series of substituted cinnoline sulphonamides, derivatives bearing halogen substituents (EWGs) showed potent antimicrobial activity. nih.govthepharmajournal.com

Conversely, electron-donating groups can also enhance activity, depending on the specific target and the nature of the interaction. The following table provides a generalized representation of how electronic effects of substituents might influence the biological activity of a cinnoline core.

| Substituent at C8 | Electronic Nature | Expected Impact on a Hypothetical Kinase Target |

| -OH | Electron-Donating | May act as a hydrogen bond donor, potentially increasing affinity. |

| -OCH₃ | Electron-Donating | Can increase electron density and may engage in favorable steric interactions. |

| -NO₂ | Electron-Withdrawing | Strong EWG, could form hydrogen bonds and polar interactions. |

| -Cl | Electron-Withdrawing | Can participate in halogen bonding and alter the pKa of the molecule. |

| -COOCH₃ | Electron-Withdrawing | Can act as a hydrogen bond acceptor and influence molecular conformation. |

This table presents generalized expectations and the actual impact can vary depending on the specific biological target.

Stereochemical Considerations in Activity Modulation

Stereochemistry is a critical aspect of drug design, as the three-dimensional arrangement of atoms in a molecule can profoundly affect its interaction with a chiral biological target, such as a receptor or an enzyme. For cinnoline derivatives that contain chiral centers, the different enantiomers or diastereomers can exhibit significantly different biological activities, potencies, and even pharmacological profiles.

While this compound itself is not chiral, the introduction of chiral substituents to the cinnoline scaffold would necessitate a thorough evaluation of the stereochemical requirements for activity. The spatial orientation of key functional groups dictates the precise fit of a ligand into its binding pocket. A subtle change in the 3D structure can lead to a loss of essential interactions or the introduction of steric clashes, thereby reducing or abolishing biological activity. Therefore, in the development of more complex cinnoline derivatives, the synthesis and biological evaluation of individual stereoisomers are often crucial steps in optimizing therapeutic potential.

Pharmacophore Elucidation for Targeted Cinnoline Design

Pharmacophore modeling is a powerful computational tool used in rational drug design to identify the essential steric and electronic features required for a molecule to interact with a specific biological target. fiveable.medovepress.com A pharmacophore model represents the 3D arrangement of key features, such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers, that are critical for biological activity. arabjchem.orgunina.it

For the targeted design of novel cinnoline derivatives, pharmacophore models can be developed based on a set of known active compounds (ligand-based) or from the crystal structure of the target protein (structure-based). dovepress.com By understanding the key interaction points, medicinal chemists can design new molecules, including those based on the this compound scaffold, that possess the necessary features for optimal binding and biological response.

A hypothetical pharmacophore model for a kinase inhibitor based on a cinnoline core might include:

A hydrogen bond acceptor feature interacting with the hinge region of the kinase.

An aromatic ring feature for π-π stacking interactions.

A hydrophobic feature to occupy a specific pocket in the active site.

Such models guide the selection and placement of substituents on the cinnoline ring to enhance potency and selectivity. arabjchem.orgresearchgate.net

Advanced Methodologies and Innovative Techniques in Cinnoline Research

Green Chemistry Approaches in Cinnoline (B1195905) Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds like cinnolines to minimize environmental impact and enhance efficiency. These approaches focus on the use of alternative energy sources, environmentally benign solvents, and atom-economical reactions.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purities in shorter reaction times compared to conventional heating methods. researchgate.netnih.govresearchgate.netfrontiersin.orgnih.govlew.ro The application of microwave irradiation to the synthesis of cinnoline derivatives has demonstrated significant advantages. For instance, the synthesis of polyfunctionally substituted cinnolines has been achieved with high yields (86-93%) in just 20 minutes under controlled microwave heating at 100°C. researchgate.net This method's efficiency stems from the direct interaction of microwaves with the polar molecules in the reaction mixture, leading to rapid and uniform heating.

The optimization of microwave-assisted synthesis of cinnoline derivatives involves several key parameters that can be fine-tuned to maximize yield and minimize reaction time. These parameters are often interdependent and require systematic investigation for a given reaction.

Key Parameters for Optimization:

| Parameter | Effect on Reaction | Optimization Strategy |

| Temperature | Directly influences reaction rate. Higher temperatures generally lead to faster reactions, but can also promote side reactions or decomposition. | Screen a range of temperatures to find the optimal balance between reaction rate and product purity. |

| Reaction Time | Determines the extent of reactant conversion. Prolonged reaction times can lead to product degradation. | Monitor the reaction progress over time using techniques like TLC or LC-MS to identify the point of maximum product formation. |

| Microwave Power | Affects the rate of heating. Higher power levels can lead to rapid temperature increases, which may not be suitable for all reactions. | Adjust the power level to achieve a controlled heating profile, avoiding thermal runaway. |

| Solvent | The choice of solvent is crucial as its dielectric properties determine its ability to absorb microwave energy. Solvents with high dielectric constants are more efficient at absorbing microwaves. | Select a solvent that is compatible with the reactants and has appropriate dielectric properties for efficient microwave heating. The use of polar solvents is generally preferred. |

| Catalyst | The type and concentration of the catalyst can significantly impact the reaction rate and selectivity. | Screen different catalysts and optimize their loading to achieve the desired outcome with minimal catalyst usage. |

A notable example of innovative microwave-assisted synthesis is the one-pot green synthesis of a novel cinnoline derivative inside natural Lycopodium clavatum sporopollenin (B1173437) (LCS) microcapsules. nih.gov In this approach, the robust microcapsules act as microwave microreactors, allowing for the in situ synthesis of the target compound. nih.gov This technique showcases the potential for combining microwave chemistry with biocompatible microreactors for novel applications. nih.gov

While specific studies on the microwave-assisted synthesis of methyl cinnoline-8-carboxylate are not extensively documented, the general principles and optimization strategies developed for other cinnoline derivatives provide a solid framework for its potential synthesis using this green technology.

The use of hazardous organic solvents is a major concern in chemical synthesis due to their environmental and health impacts. Consequently, there is a growing interest in developing solvent-free reaction conditions or utilizing environmentally benign solvents.

Solvent-Free Synthesis:

Environmentally Benign Solvents:

When a solvent is necessary, the focus shifts to using greener alternatives to conventional volatile organic compounds (VOCs).

Water: As a non-toxic, non-flammable, and readily available solvent, water is an ideal medium for many organic reactions. The Richter cinnoline synthesis, one of the earliest methods for preparing cinnolines, involves the cyclization of an alkyne in water to produce a 4-hydroxycinnoline-3-carboxylic acid derivative. wikipedia.org

Ionic Liquids (ILs) and Deep Eutectic Solvents (DESs): These are salts that are liquid at or near room temperature and are characterized by their low volatility, high thermal stability, and tunable solvent properties. researchgate.netscilit.comresearchgate.netacademie-sciences.frmdpi.com They can act as both solvents and catalysts in organic reactions. researchgate.net Choline chloride-based ILs and DESs are particularly attractive due to their non-toxic and biocompatible nature. researchgate.net The use of these solvents has been explored for the synthesis of various heterocyclic compounds, offering a promising green alternative for cinnoline synthesis. researchgate.netscilit.comresearchgate.netacademie-sciences.frmdpi.com

The following table summarizes some environmentally benign solvent options and their potential advantages in the context of cinnoline synthesis.

| Solvent Type | Examples | Key Advantages |

| Water | H₂O | Non-toxic, non-flammable, abundant, low cost. |

| Ionic Liquids (ILs) | Imidazolium-based, Choline chloride-based | Low volatility, high thermal stability, tunable properties, potential for catalyst recycling. |

| Deep Eutectic Solvents (DESs) | Choline chloride/urea, Choline chloride/glycerol | Biodegradable, low cost, easy to prepare, non-toxic components. |

Flow Chemistry Applications in Cinnoline Production

Flow chemistry, or continuous flow synthesis, has emerged as a transformative technology in chemical manufacturing, offering numerous advantages over traditional batch processing. nih.govbohrium.com These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and facile scalability. nih.govbohrium.com In a flow system, reactants are continuously pumped through a reactor, where they mix and react to form the product, which is then collected at the outlet. researchgate.net

The application of flow chemistry to the synthesis of heterocyclic compounds, including cinnolines, is a rapidly developing area. A notable example is the simple continuous-flow hydrogenation process for the conversion of bioderived cinnolines into their 1,4-dihydrocinnoline (B8695256) counterparts. researchgate.net This process achieves high yields and purities with very short residence times (less than one minute), highlighting the efficiency of flow chemistry. researchgate.net

Advantages of Flow Chemistry for Cinnoline Production:

| Advantage | Description |

| Enhanced Safety | The small reactor volume minimizes the risk associated with handling hazardous reagents or performing highly exothermic reactions. |

| Precise Control | Parameters such as temperature, pressure, flow rate, and residence time can be precisely controlled, leading to improved reproducibility and selectivity. |

| Improved Efficiency | Superior heat and mass transfer in microreactors can lead to faster reaction rates and higher yields. researchgate.net |

| Scalability | Scaling up production is achieved by running the flow reactor for a longer duration or by using multiple reactors in parallel, avoiding the challenges associated with scaling up batch reactors. |

| Automation | Flow systems can be readily automated, allowing for high-throughput screening of reaction conditions and unattended operation. |

While the direct synthesis of this compound using flow chemistry has not been explicitly reported, the successful derivatization of the cinnoline scaffold in a continuous-flow setup demonstrates the feasibility of this technology for the production of a wide range of cinnoline derivatives. researchgate.net The principles of flow chemistry can be applied to various synthetic routes leading to cinnoline-8-carboxylates, potentially offering a more sustainable and efficient manufacturing process.

Biocatalytic Transformations for Cinnoline Derivatization

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. Enzymes operate under mild conditions of temperature and pH, and their inherent chirality can lead to the production of enantiomerically pure compounds.

While the field of biocatalytic transformations of cinnolines is still in its nascent stages, the broader research on the enzymatic modification of N-heterocycles provides a basis for exploring potential applications. nih.govnih.gov

Potential Biocatalytic Reactions for Cinnoline Derivatization:

Hydroxylation: Oxygenating biocatalysts, such as cytochrome P450 monooxygenases, can introduce hydroxyl groups into C-H bonds with high regio- and stereoselectivity. nih.govnih.govresearchgate.net This late-stage functionalization is a powerful tool in drug discovery for generating metabolites and diversifying molecular scaffolds. nih.govnih.gov The biocatalytic hydroxylation of the cinnoline ring could lead to the formation of novel derivatives with potentially altered biological activities.

Esterification: Lipases are enzymes that can catalyze the formation of ester bonds. The enzymatic esterification of a cinnoline carboxylic acid, such as cinnoline-8-carboxylic acid, with methanol (B129727) could provide a green route to this compound. unife.itrsc.org This approach would avoid the use of harsh reagents often employed in chemical esterification methods.

The following table outlines potential biocatalytic transformations and the corresponding enzyme classes that could be investigated for the derivatization of cinnolines.

| Transformation | Enzyme Class | Potential Application to Cinnoline |

| Hydroxylation | Cytochrome P450s, Flavin-dependent monooxygenases | Introduction of hydroxyl groups at various positions on the cinnoline ring to create new derivatives. |

| Esterification | Lipases, Esterases | Synthesis of cinnoline esters, such as this compound, from the corresponding carboxylic acid. unife.itrsc.org |

| Amidation | Lipases, Amidase | Synthesis of cinnoline amides from cinnoline esters or carboxylic acids. |

Given the lack of specific literature on the biocatalysis of cinnolines, future research in this area would likely involve screening a wide range of microorganisms and isolated enzymes for their ability to transform cinnoline substrates.

Material Science Applications of Cinnoline Derivatives

Cinnoline derivatives, with their rigid, planar, and electron-deficient aromatic structure, possess intrinsic properties that make them attractive candidates for applications in material science. researchgate.net The ability to tune their electronic and photophysical properties through chemical modification opens up possibilities for their use in organic electronics and as functional materials.

Organic Electronics:

The field of organic electronics utilizes carbon-based materials in electronic devices such as organic light-emitting diodes (OLEDs), organic photovoltaic (OPV) cells, and organic field-effect transistors (OFETs). nih.govmdpi.com Quinoline (B57606) derivatives, which are structurally related to cinnolines, have been extensively investigated as materials for the emissive and electron-transporting layers in OLEDs. nih.govresearchgate.net This suggests that cinnoline derivatives could also exhibit interesting properties for such applications. Quinoxaline derivatives, another related class of N-heterocycles, have been used in the development of organic semiconductors and dyes. researchgate.net

Fluorescent Materials and Sensors:

The cinnoline scaffold can be incorporated into larger molecular structures to create novel fluorescent dyes and sensors. rsc.org For example, a new class of fluorophores called "CinNapht" dyes has been developed by fusing a cinnoline ring with a naphthalimide dye. mdpi.com These hybrid molecules exhibit large Stokes shifts and their emission color is sensitive to the solvent environment, making them potentially useful for bio-imaging applications. mdpi.com Furthermore, certain synthesized cinnoline derivatives have been shown to exhibit aggregation-induced emission (AIE), a phenomenon where the molecules are non-emissive in solution but become highly fluorescent in the aggregated or solid state. rsc.org This property is highly desirable for applications in OLEDs and chemical sensors. rsc.org

Potential Material Science Applications of Cinnoline Derivatives:

| Application Area | Potential Role of Cinnoline Derivatives |

| Organic Light-Emitting Diodes (OLEDs) | As emissive materials or electron-transporting materials, by analogy to quinoline derivatives. nih.govresearchgate.net |

| Organic Photovoltaics (OPVs) | As electron-acceptor or electron-donor materials in the active layer of solar cells. nih.govnih.govresearchgate.net |

| Fluorescent Dyes and Probes | As the core scaffold for novel fluorophores with tunable photophysical properties for applications in bio-imaging and sensing. rsc.orgmdpi.com |

| Organic Semiconductors | As the active component in organic field-effect transistors (OFETs). researchgate.netmdpi.com |

The exploration of cinnoline derivatives in material science is an expanding field of research. The synthesis of new derivatives with tailored electronic and photophysical properties will be key to unlocking their full potential in these advanced applications.

Future Directions and Emerging Research Avenues for Methyl Cinnoline 8 Carboxylate and Cinnoline Scaffolds

Exploration of Novel Synthetic Pathways for Cinnoline-8-carboxylate Analogues

The functionalization and diversification of the cinnoline (B1195905) core are paramount for exploring its full potential. While classical methods like the Richter cinnoline synthesis exist, future research will necessitate more efficient, versatile, and regioselective synthetic strategies to generate libraries of cinnoline-8-carboxylate analogues. researchgate.netwikipedia.org

Key areas for exploration include:

Transition-Metal Catalysis: The use of transition-metal-catalyzed reactions, such as the Heck reaction for intramolecular cyclization, offers a powerful tool for creating complex cinnoline structures. ijper.org Future work could focus on developing novel palladium, copper, or rhodium-catalyzed C-H activation and annulation reactions to build the cinnoline core or functionalize it at various positions under mild conditions. ijper.org

Reductive Cyclization of Hydrazones: Synthesizing cinnoline derivatives through the reductive cyclization of hydrazones, obtained from the condensation of 2-nitrophenylhydrazine (B1229437) derivatives with carbonyl compounds, is a promising approach. scispace.com Research into new reducing agents and reaction conditions could improve yields and substrate scope, allowing for a wider array of substituents on the resulting cinnoline ring.

Flow Chemistry and Photochemistry: The integration of flow chemistry could enable safer, more scalable, and controlled synthesis of cinnoline intermediates, particularly those involving hazardous reagents or unstable intermediates like diazonium salts. Photochemical methods could also provide novel pathways for cyclization and functionalization, accessing chemical space not reachable by traditional thermal methods.

A summary of potential synthetic strategies for future exploration is presented in Table 1.

Table 1: Emerging Synthetic Strategies for Cinnoline-8-carboxylate Analogues

| Synthetic Strategy | Precursors | Key Features & Future Focus | Potential Advantages |

|---|---|---|---|

| C-H Activation/Annulation | Substituted anilines, alkynes, sulfoxonium ylides | Development of novel iridium (III) or rhodium (III) catalysts for regioselective functionalization. ijper.org | High atom economy, access to diverse substitution patterns. |

| Modified Richter Synthesis | o-Amino phenyl propiolic acid derivatives | Exploring alternative cyclization triggers (e.g., photochemical) to improve yields and functional group tolerance. researchgate.net | Builds the core cinnoline structure directly. |

| Tandem N-Arylation | Phthalhydrazides, cyclic iodonium (B1229267) salts | Use of copper catalysis to construct dihydrobenzo[c]cinnoline derivatives as precursors. scispace.com | Access to polycyclic and complex cinnoline systems. |

| Reductive Cyclization | 2-Nitrophenyl hydrazine (B178648) derivatives, methyl pyruvate (B1213749) | Optimization of reducing agents (e.g., sodium dithionite) and conditions for broader applicability. ijper.orgscispace.com | Versatile method for producing various substituted cinnolines. |

Development of Highly Selective Cinnoline-Based Molecular Probes

The unique photophysical properties of certain cinnoline derivatives make them attractive candidates for the development of molecular probes for biological and environmental sensing. researchgate.netmdpi.com Future research is aimed at creating highly selective and sensitive probes for specific analytes and cellular environments.

A notable recent development is a fluorogenic and fluorochromic probe based on the reduction of a weakly fluorescent 4-azidocinnoline to a highly fluorescent cinnoline-4-amine. mdpi.com The fluorescence of the resulting amine is strongly influenced by the solvent environment, exhibiting characteristics of both aggregation-induced emission (AIE) and excited state intermolecular proton transfer (ESPT), making it particularly effective in aqueous media. mdpi.com

Future research in this area can be directed towards:

Chelation-Enhanced Fluorescence (CHEF) Sensors: Drawing inspiration from quinoline-based sensors, which have been successfully developed for detecting metal ions like Zn²⁺, cinnoline-8-carboxylate analogues can be designed as CHEF probes. nanobioletters.comnih.gov The ester and nitrogen atoms of the cinnoline core could act as a chelating site for specific metal ions, leading to a significant enhancement in fluorescence upon binding.

Probes for Specific Biomolecules: By attaching recognition moieties (e.g., peptides, aptamers) to the cinnoline scaffold, probes can be designed to selectively bind to proteins, nucleic acids, or other biomolecules, allowing for their visualization and quantification in living cells.

Ratiometric and Near-Infrared (NIR) Probes: Developing ratiometric probes, which provide a response based on the ratio of fluorescence intensities at two different wavelengths, would allow for more accurate quantification by minimizing background interference. Shifting the emission wavelengths into the NIR region would enable deeper tissue penetration for in vivo imaging applications.

Table 2: Comparison of Potential Cinnoline-Based Probe Mechanisms

| Probe Mechanism | Principle | Analyte Type | Key Advantage | Future Direction for Cinnoline Probes |

|---|---|---|---|---|

| Fluorogenic Azide (B81097) Reduction | Conversion of weakly fluorescent azide to a highly fluorescent amine. mdpi.com | Reducing environments, specific enzymes. | "Turn-on" signal with low background. | Designing probes responsive to specific cellular reductases. |

| Aggregation-Induced Emission (AIE) | Fluorescence is activated upon aggregate formation in poor solvents. mdpi.com | Environmental polarity, protein aggregation. | High signal-to-noise ratio in aqueous media. | Developing cinnoline probes to monitor protein folding or nanoparticle assembly. |

| Chelation-Enhanced Fluorescence (CHEF) | Fluorescence increases upon binding to a metal ion, restricting photoinduced electron transfer (PET). nanobioletters.com | Metal ions (e.g., Zn²⁺, Hg²⁺, Cu²⁺). | High selectivity and sensitivity for specific ions. | Creating selective cinnoline-8-carboxylate based sensors for biologically relevant metal ions. |

Integration of Artificial Intelligence and Machine Learning in Cinnoline Design

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of novel therapeutic agents and materials. nih.govjddtonline.info For the cinnoline scaffold, these computational tools can accelerate the development process by predicting properties and generating novel molecular structures.

Key applications include:

Predictive Modeling: ML models can be trained on existing data to predict the biological activity, physicochemical properties, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles of new cinnoline-8-carboxylate analogues. jddtonline.info This allows for the in silico screening of vast virtual libraries, prioritizing the synthesis of only the most promising candidates. nih.gov

De Novo Drug Design: Generative AI models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can be used to design entirely new cinnoline derivatives with a desired set of properties. springernature.com These models learn the underlying patterns of chemical space and can generate novel structures optimized for specific biological targets.

Structure-Activity Relationship (SAR) Analysis: AI can analyze complex SAR data to identify key structural features responsible for a compound's activity and selectivity, providing valuable insights for medicinal chemists to guide lead optimization.

Table 3: AI/ML Applications in Cinnoline Scaffold Development

| AI/ML Technique | Application | Objective | Expected Outcome |

|---|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Predictive Modeling | Predict biological activity of virtual cinnoline analogues. | Prioritization of candidates for synthesis, reducing costs. ijirt.org |

| Deep Neural Networks (DNNs) | ADMET Prediction | Forecast pharmacokinetic and toxicity profiles. jddtonline.info | Early identification of compounds likely to fail in development. |

| Generative Adversarial Networks (GANs) | De Novo Design | Generate novel cinnoline structures with optimized properties. | Discovery of non-intuitive lead compounds with high predicted efficacy. springernature.com |

| Natural Language Processing (NLP) | Literature Mining | Extract and synthesize SAR data from scientific publications. | Comprehensive understanding of the known chemical space for cinnolines. |

Investigation of Cinnoline Scaffolds in Material Science and Optoelectronics

Beyond biological applications, the rigid, planar structure and tunable electronic properties of the cinnoline ring system make it a compelling scaffold for advanced materials. Research has already shown that certain cinnoline derivatives possess interesting photophysical characteristics, such as luminescence and potential for nonlinear optics. researchgate.net

Future research avenues in this domain include:

Organic Light-Emitting Diodes (OLEDs): The high luminescence quantum yield reported for some pyrrolo[1,2-b]cinnolines suggests their potential as emitter materials in OLEDs. researchgate.net Future work could involve designing and synthesizing cinnoline-8-carboxylate analogues with tailored emission colors, high thermal stability, and good charge transport properties for use in next-generation displays and lighting.

Organic Photovoltaics (OPVs): The electron-deficient nature of the diazine ring in cinnoline can be exploited to create new acceptor or donor materials for OPV devices. By tuning the electronic properties through substitution, researchers can optimize the energy levels of cinnoline-based materials to improve charge separation and power conversion efficiency.

Nonlinear Optical (NLO) Materials: The demonstration of NLO properties in aryl-substituted cinnolines opens the door for their use in optical communications and data storage. researchgate.net Systematic studies are needed to understand the relationship between the molecular structure of cinnoline derivatives and their hyperpolarizability to design materials with enhanced NLO responses.

Q & A

Basic: What are the recommended synthetic protocols for Methyl cinnoline-8-carboxylate, and how do reaction parameters (e.g., catalyst choice, solvent) affect yield?

Methodological Answer:

Synthesis typically involves transition-metal-catalyzed C-H functionalization, leveraging carboxylate groups as directing ligands. Palladium or ruthenium catalysts paired with carboxylate co-catalysts (e.g., acetate) enhance regioselectivity in cinnoline ring formation . Key parameters:

- Catalyst system : Pd(OAc)₂ or [RuCl₂(p-cymene)]₂ with NaOAc accelerates cyclization.

- Solvent : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.